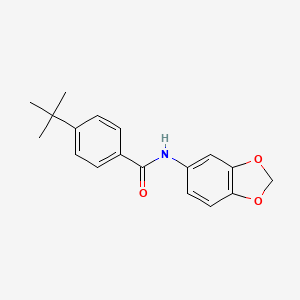

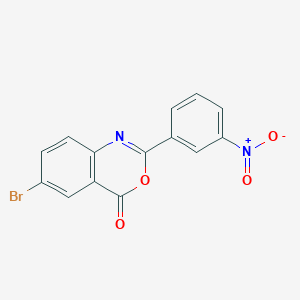

![molecular formula C12H14N2O3S B5542668 1-[(3-乙基-4-甲氧基苯基)磺酰基]-1H-吡唑](/img/structure/B5542668.png)

1-[(3-乙基-4-甲氧基苯基)磺酰基]-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole, involves several strategies. A notable approach is the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the efficient synthesis of pyrazole derivatives through multi-component condensation reactions. This method is highlighted for its green, simple, and efficient nature in synthesizing a wide range of pyrazole compounds under solvent-free conditions (Moosavi‐Zare et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole, has been studied using various spectroscopic techniques. For example, the molecular structure of a similar compound was elucidated through IR–NMR spectroscopy and single-crystal X-ray diffraction, confirming the compound's geometry and providing insight into its electronic structure (Inkaya et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives undergo a range of chemical reactions, reflecting their versatile chemical properties. For instance, the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride demonstrates the chemical reactivity of these compounds, leading to new sulfonylated aminopyrazoles with defined structures and properties (Povarov et al., 2017).

Physical Properties Analysis

The physical properties of pyrazole derivatives are closely related to their molecular structure. Studies involving X-ray diffraction and spectroscopic methods provide valuable information on the compound's crystal structure, stability, and intermolecular interactions, which are essential for understanding its physical characteristics (Evecen et al., 2016).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as their reactivity in sulfonamidation reactions, highlight their potential in synthetic chemistry. The use of 2-aminophenyl-1H-pyrazole as a directing group for copper-mediated C-H amidation and sulfonamidation is a notable example, showcasing the compound's utility in producing a variety of amides and sulfonamides with moderate to excellent yields (Lee et al., 2016).

科学研究应用

极谱研究和电化学行为

- 极谱研究:塞思等人(1981 年)的一项研究调查了相关化合物的电化学还原,重点介绍了该过程对 pH 值的依赖性,并提出了电极过程的路径。这项工作深入了解了此类化合物的电化学性质,这可能与电化学传感器或储能装置中的应用相关 (Seth、Banerjee 和 Sharma,1981 年)。

互变异构和晶体学

- 环状互变异构:科纳戈等人(2009 年)对 NH-吡唑的研究(包括具有相似结构基序的那些)揭示了氢键和互变异构的复杂模式。这些发现对于了解此类化合物的化学行为和稳定性至关重要,影响它们在材料科学和制药中的潜在用途 (科纳戈等人,2009 年)。

缓蚀

- 酸腐蚀缓解:2020 年的一项研究探讨了使用与目标化合物在结构上相关的吡喃衍生物作为缓蚀剂。这些化合物在保护低碳钢免受酸腐蚀方面显示出有希望的结果,表明在工业防腐方面具有潜在应用 (Saranya 等人,2020 年)。

合成和催化

- 吡唑的绿色合成:穆萨维-扎雷等人(2013 年)报道了使用一种新型催化方法合成吡唑衍生物,强调了该方法的高效性和环境友好性。此类方法可用于合成广泛的吡唑基化合物,包括用于制药或农用化学品的化合物 (穆萨维-扎雷等人,2013 年)。

抗菌和抗氧化研究

- 生物活性吡唑衍生物:古鲁纳南贾帕等人(2016 年)合成了吡唑稠合吡喃,证明了它们的抗菌和抗氧化活性。这表明具有“1-[(3-乙基-4-甲氧基苯基)磺酰基]-1H-吡唑”结构的化合物有可能被探索用于类似的生物活性 (古鲁纳南贾帕、宁加帕和卡里亚帕,2016 年)。

属性

IUPAC Name |

1-(3-ethyl-4-methoxyphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-10-9-11(5-6-12(10)17-2)18(15,16)14-8-4-7-13-14/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESHOTOIQSESJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-ethyl-4-methoxybenzenesulfonyl)-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)